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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-1,10-

phenanthroline

Cat. No.: B171792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 2-(4-Bromophenyl)-1,10-phenanthroline. The

information is curated for professionals in the fields of medicinal chemistry, pharmacology, and

materials science.

Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-
(4-bromophenyl)-1,10-phenanthroline. It belongs to the phenanthroline class of heterocyclic

organic compounds, which are widely recognized for their role as bidentate ligands in

coordination chemistry and their diverse biological activities.

Physicochemical and Computed Data
The following table summarizes the key quantitative data for 2-(4-Bromophenyl)-1,10-
phenanthroline. This information is critical for experimental design, including solubility testing,

formulation, and computational modeling.
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Property Value Source

Identifiers

CAS Number 149054-39-7 [1]

Molecular Formula C₁₈H₁₁BrN₂ [1]

Molecular Weight 335.2 g/mol

Physical Properties

Melting Point 187-189 °C [1]

Boiling Point (Predicted) 508.8 ± 40.0 °C

Density (Predicted) 1.485 ± 0.06 g/cm³ [1]

Computed Properties

pKa (Predicted) 4.48 ± 0.10

XLogP3-AA 6.5

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
2

Rotatable Bond Count 2

Exact Mass 334.01566 Da

Monoisotopic Mass 334.01566 Da

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(4-Bromophenyl)-1,10-
phenanthroline is not extensively documented in publicly available literature, a highly plausible

and widely utilized method is the Suzuki-Miyaura cross-coupling reaction. This palladium-

catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and

organoboron compounds.[2]
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General Suzuki-Miyaura Coupling Protocol
This protocol outlines the general steps for synthesizing 2-(4-Bromophenyl)-1,10-
phenanthroline from 2-Bromo-1,10-phenanthroline and 4-Bromophenylboronic acid. The

bromine atom on the phenanthroline scaffold serves as an effective handle for functionalization

via such cross-coupling reactions.[3]

Reactants and Reagents:

2-Bromo-1,10-phenanthroline

4-Bromophenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]

Base (e.g., K₂CO₃, CsF, K₃PO₄)[2][4]

Solvent (e.g., Toluene, 1,4-Dioxane, DMF)[5]

Procedure:

Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask), add 2-Bromo-1,10-

phenanthroline, 4-Bromophenylboronic acid (typically 1.1 to 1.5 equivalents), and the chosen

base (typically 2 to 3 equivalents).

Degassing: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This

process should be repeated multiple times to ensure the removal of oxygen, which can

deactivate the palladium catalyst.

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the

palladium catalyst (typically 1-5 mol%).

Reaction: Heat the reaction mixture with stirring to the desired temperature (often between

80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g.,

TLC or LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate the solvent under reduced pressure. The crude product is then purified, typically

by column chromatography on silica gel, to yield the final product, 2-(4-Bromophenyl)-1,10-
phenanthroline.

General Workflow for Suzuki-Miyaura Synthesis

Reactants Reaction Conditions

2-Bromo-1,10-phenanthroline

Suzuki-Miyaura
Cross-Coupling
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Column
Chromatography

2-(4-Bromophenyl)-
1,10-phenanthroline
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Caption: General workflow for Suzuki-Miyaura synthesis.

Biological Activity and Signaling Pathways
The 1,10-phenanthroline scaffold is a well-established pharmacophore present in molecules

with a wide array of biological activities, including antimicrobial, antiprotozoal, and anticancer
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properties.[6] One of the most significant mechanisms of action for phenanthroline derivatives

in cancer therapy is the inhibition of the ubiquitin-proteasome system.[7][8]

Proteasome Inhibition Pathway
The 26S proteasome is a large protein complex responsible for degrading ubiquitinated

proteins, which is crucial for regulating cellular processes like cell cycle progression,

proliferation, and apoptosis.[9] Cancer cells often exhibit overactive proteasome activity and

are more sensitive to its inhibition than normal cells.[8][9] Phenanthroline-containing

compounds, particularly as metal complexes, can act as potent proteasome inhibitors.[7]

Inhibition of the proteasome's chymotrypsin-like activity (β5 subunit) disrupts protein

homeostasis, leading to the accumulation of misfolded and regulatory proteins.[10][11] This

accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER)

stress, ultimately activating apoptotic pathways. The buildup of pro-apoptotic proteins (e.g.,

Bax, p27) and the stabilization of tumor suppressors (e.g., p53) and inhibitors of key survival

pathways (e.g., IκB-α, blocking NF-κB) culminates in programmed cell death.[9]
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Proposed Signaling Pathway: Proteasome Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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